N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a chemical compound that belongs to the class of sulfonylphenylacetamides This compound is characterized by the presence of a pyrazine ring, a piperazine ring, and a sulfonyl group attached to a phenylacetamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases .
Mode of Action
Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions .
Biochemical Pathways
It can be inferred that the compound may affect pathways involving tyrosine kinases, given the mode of action of similar compounds .
Pharmacokinetics
Modifications in physicochemical properties (size, charge, lipophilicity) of similar compounds have been reported to improve the pharmacokinetic profile .
Result of Action
Similar compounds have been reported to have anti-tubercular activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors.
Formation of the piperazine ring: This involves the reaction of ethylenediamine with appropriate reagents.
Attachment of the sulfonyl group: This step involves the sulfonylation of the phenyl ring using sulfonyl chlorides.
Formation of the phenylacetamide moiety: This involves the reaction of the sulfonylphenyl compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential as a ligand for various biological targets.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide: This compound shares structural similarities with N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide but has a quinoline ring instead of an acetamide moiety.
1-Phenyl-2-(4-(pyrazin-2-yl)piperazin-1-yl)ethan-1-ol: This compound has a similar piperazine and pyrazine structure but differs in the presence of an ethan-1-ol group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonylphenylacetamide structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazine ring, a piperazine moiety, and a sulfonamide group. The general formula can be represented as C18H22N4O3S. Its structural components contribute to its biological activities, particularly in targeting various receptors and enzymes.
- Enzyme Inhibition :
- Antitumor Activity :
- Antimicrobial Properties :
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating potent activity comparable to standard chemotherapeutic agents. -
Neuroprotective Effects :
Another investigation focused on the neuroprotective properties of this compound through AChE inhibition assays. Results showed a dose-dependent inhibition of AChE, suggesting potential applications in treating Alzheimer’s disease by enhancing cholinergic signaling. -
Antimicrobial Testing :
The compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate to strong antibacterial activity, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
Properties
IUPAC Name |
N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-13(22)19-14-2-4-15(5-3-14)25(23,24)21-10-8-20(9-11-21)16-12-17-6-7-18-16/h2-7,12H,8-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVMEJQRYNRLJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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